N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide
説明
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3S/c1-29-17-8-2-6-15-11-18(30-21(15)17)22(28)27(13-14-5-4-10-25-12-14)23-26-20-16(24)7-3-9-19(20)31-23/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFUAIVTQPLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生化学分析
Biochemical Properties
It is known that benzothiazole derivatives have shown promising anti-tubercular activity. They have been found to inhibit the growth of M. tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.
生物活性
N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound, synthesizing findings from various studies to present an authoritative overview.
Chemical Structure and Properties
The molecular formula of N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is , with a molecular weight of 449.91 g/mol. The compound features several functional groups, including a benzothiazole moiety, a methoxy group, and a pyridinylmethyl group, which are crucial for its biological activity.
Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory response, and their inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation. Molecular docking studies have shown that the compound binds effectively to these enzymes, enhancing its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented, and this compound is no exception. It has been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole derivatives exhibit significant activity against MCF-7 (breast cancer), U-937 (human macrophage), and other cell lines, with GI values indicating potent activity .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that related compounds exhibit IC values in the low micromolar range against multiple cancer types, suggesting that N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide may similarly affect cell viability .
- Molecular Dynamics Simulations : Computational studies have indicated that the structural features of this compound allow for effective interaction with key proteins involved in cancer proliferation pathways .
Comparative Analysis
To understand the unique aspects of N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)benzamide | Contains benzo[d]thiazole and pyridine | Lacks methoxy group |
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-y)benzamide | Chlorination at different position | Variation in pyridine substitution pattern |
This table illustrates how modifications in substituents can significantly influence biological activity and pharmacological profiles.
科学的研究の応用
Anti-inflammatory Properties
Research indicates that N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory conditions. The presence of the methoxy group is believed to enhance its binding affinity to these enzymes, thereby improving its efficacy in reducing inflammation.
Anticonvulsant Activity
Similar compounds with thiazole and pyridine moieties have demonstrated anticonvulsant properties. The structure of N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide may suggest potential activity in modulating neuronal excitability, making it a candidate for further investigation in seizure disorders .
Antitumor Potential
The compound's structural characteristics also position it as a potential antitumor agent. Thiazole-bearing compounds have been explored for their ability to inhibit cancer cell proliferation across various cell lines. Preliminary studies suggest that this compound may exhibit cytotoxicity against specific cancer types, warranting further exploration in cancer research .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its dual N-substituents and hybrid heterocyclic framework. Below is a comparative analysis with key analogs:
Key Observations
Synthetic Complexity : The target compound requires a multi-step synthesis to introduce its dual N-substituents, unlike the simpler aryl-substituted analogs in , which are synthesized via direct coupling of aryl amines .
Bioactivity Potential: The 7-methoxy-N-aryl derivatives (1a–r) showed antioxidant efficacy (IC₅₀: 10–50 μM in DPPH assays) and neuroprotection in glutamate-induced neuronal cell models . The target compound’s chloro and pyridine groups may enhance blood-brain barrier penetration or target specificity. The thiazol-containing analog () lacks a benzofuran core but shares a carboxamide-thiazol scaffold, often associated with anti-inflammatory or antimicrobial activity .
Physicochemical Properties :
- The target compound’s higher molecular weight (451.57 vs. 310–380 for 1a–r) and tertiary amide structure may reduce solubility compared to secondary amides but improve metabolic stability.
- The pyridinylmethyl group could enhance π-π stacking interactions in biological targets, a feature absent in simpler aryl derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via multi-step reactions involving coupling of benzofuran-2-carboxamide derivatives with substituted benzothiazole and pyridine moieties. For example, describes similar compounds synthesized using ethanol as a solvent under reflux, achieving yields of 37–70%. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Catalyst use : Triethylamine or potassium carbonate (as in ) can enhance coupling efficiency.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct minimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodology :
- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For instance, reports δ 7.43–8.69 ppm (aromatic protons) and δ 35.7–158.7 ppm (carbonyl and aromatic carbons) in DMSO-d6.
- IR Spectroscopy : Stretch frequencies for amide C=O (~1650–1680 cm) and benzothiazole C-S (~650 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) observed during the characterization of this compound?
- Methodology :
- Comparative analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., ’s benzofuran-2-carboxamide derivatives).
- Solvent effects : Confirm solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) using databases like PubChem ( ).
- Dynamic NMR : Use variable-temperature NMR to identify conformational equilibria affecting peak splitting .
Q. What computational methods are recommended for predicting the biological activity of this compound, and how can these be validated experimentally?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). highlights the role of the trifluoromethyl group in enhancing lipophilicity, which can be simulated via docking.
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft E) parameters of substituents (e.g., 4-chloro, 7-methoxy) to predict IC values.
- Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition in ) .
Q. What strategies are effective in improving the metabolic stability of derivatives of this compound without compromising target binding affinity?
- Methodology :
- Bioisosteric replacement : Substitute the pyridin-3-ylmethyl group with metabolically stable moieties (e.g., pyrimidine in ).
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically labile sites (e.g., amide bonds).
- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life improvements and validate via LC-MS .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Methodology :
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and identify side reactions (e.g., ’s 45% yield for acetamide derivatives).
- Scale-up adjustments : Pilot small-scale reactions (1–5 mmol) to optimize stoichiometry before scaling (e.g., ’s 125 mmol procedure).
- Byproduct analysis : Isolate and characterize impurities via column chromatography or recrystallization .
Q. What experimental design principles are critical for SAR studies of this compound’s derivatives?
- Methodology :
- Library design : Systematically vary substituents (e.g., 4-chloro → 4-fluoro, 7-methoxy → 7-ethoxy) using parallel synthesis.
- Control groups : Include parent compound and reference inhibitors (e.g., ’s ML277) in bioassays.
- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance of activity changes (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
